3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

Antibacterial Target Validation DHPS Inhibition

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol (CAS 175135-15-6) is the first allosteric DHPS inhibitor, binding a unique dimer interface site to enable non-competitive modulation that circumvents sulfonamide resistance. The co-crystal structure (PDB: 4NIR, 1.77 Å) supports structure-based drug design. Its benzimidazole core, CF3 group, and propanol linker provide multiple vectors for SAR. Essential for probing allosteric regulation and developing novel antimicrobials.

Molecular Formula C11H11F3N2O
Molecular Weight 244.21 g/mol
CAS No. 175135-15-6
Cat. No. B063137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
CAS175135-15-6
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO
InChIInChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-8-9(6-7)16-10(15-8)2-1-5-17/h3-4,6,17H,1-2,5H2,(H,15,16)
InChIKeyFDRMNTVCDKSRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol: A Mechanistically Unique Benzimidazole Fragment for Antibacterial Target Validation


3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol (CAS: 175135-15-6) is a fluorinated benzimidazole derivative with a molecular weight of 244.21 g/mol and a melting point of 139-141°C . It is classified as a fragment molecule, primarily serving as a research tool for investigating novel biological targets. Its defining characteristic is its action as the first known allosteric inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis absent in humans [1].

Why Generic 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol is Not Interchangeable with Other Benzimidazoles or DHPS Inhibitors


This compound cannot be simply substituted with other benzimidazole derivatives or DHPS inhibitors due to its unique and distinct allosteric mechanism of action. Unlike orthosteric inhibitors such as sulfonamides that compete with the substrate pABA for the active site [1], this benzimidazole fragment binds to a previously unknown site at the dimer interface of DHPS, thereby modulating enzyme activity non-competitively [2]. This fundamental mechanistic difference makes it an exclusive tool for probing allosteric regulation and validating new antimicrobial strategies that circumvent existing resistance mechanisms, for which other in-class molecules are unsuitable.

Quantitative and Structural Evidence for Selecting 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol


Allosteric Inhibition Mechanism vs. Orthosteric DHPS Inhibitors

Unlike orthosteric inhibitors such as sulfonamides, this compound functions as the first reported allosteric inhibitor of DHPS [1]. Kinetic studies on the closely related analog 'compound 11' (which shares the same binding site) demonstrate a unique non-competitive mechanism: increasing inhibitor concentration reduces both Km and Vmax, indicating enhanced substrate binding but impaired product release [2]. This mechanism is fundamentally different from the competitive inhibition of sulfonamides and provides a new avenue for overcoming resistance.

Antibacterial Target Validation DHPS Inhibition Allosteric Modulation

Crystal Structure Confirms Unique Binding Mode

X-ray crystallography (PDB: 4NIR) provides definitive structural evidence of a unique binding mode for this compound. The structure, solved at 1.77 Å resolution, reveals that the compound binds at the DHPS dimer interface, a site distinct from the active site targeted by orthosteric inhibitors [1]. This confirms the existence of a previously unknown allosteric pocket on a validated antibacterial target.

Structural Biology Crystallography Ligand Binding Antibiotic Design

Physicochemical Properties for Fragment-Based Drug Discovery (FBDD)

The compound's physicochemical profile is well-suited for fragment-based lead discovery (FBLD). It adheres to the 'Rule of Three' for fragments, with a molecular weight of 244.21 g/mol (MW < 300) and a moderate predicted pKa of 10.47 . The presence of the trifluoromethyl group is known in benzimidazole SAR to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs .

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization Physicochemical Properties

Primary Research Applications for 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol


Allosteric DHPS Probe for Antibacterial Target Validation

This compound serves as a critical tool for studying the allosteric regulation of DHPS. Its validated binding at the dimer interface, confirmed by the 4NIR crystal structure [1], allows researchers to probe how allosteric modulation affects catalysis and to validate this site as a target for novel antibiotics that could circumvent resistance to traditional sulfonamide drugs [2].

Starting Fragment for Structure-Based Drug Design (SBDD)

The high-resolution (1.77 Å) co-crystal structure of this compound with DHPS (PDB: 4NIR) makes it an ideal starting point for structure-based drug design campaigns [1]. Medicinal chemists can use this structural data to rationally design analogs with improved affinity and drug-like properties, leveraging the unique allosteric binding mode that is not accessible with orthosteric scaffolds [2].

Core Scaffold for Fragment Elaboration in Medicinal Chemistry

As a fragment molecule with a defined synthetic route [1], its benzimidazole core, 6-trifluoromethyl substituent, and propanol linker provide multiple vectors for chemical elaboration. This scaffold is a valuable starting point for synthesizing focused libraries to explore structure-activity relationships (SAR) around the allosteric DHPS site, a strategy explicitly utilized in the primary literature [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.